molecular formula C19H36NaO8P B12321963 Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate

Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate

Cat. No.: B12321963
M. Wt: 446.4 g/mol
InChI Key: ZNDNSOYDPUTHKQ-UHFFFAOYSA-M
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Description

Sodium 2,3-di(octanoyloxy)propyl hydrogen phosphate is a synthetic phospholipid analog characterized by a glycerol backbone esterified with two octanoyl (C8:0) fatty acid chains at the sn-1 and sn-2 positions. The sn-3 position is substituted with a hydrogen phosphate group, which is ionized as a sodium salt, conferring a net negative charge under physiological conditions . This structure renders the molecule amphiphilic, with hydrophobic octanoyl chains and a hydrophilic phosphate headgroup. It is primarily utilized in nanotechnology and drug delivery systems due to its ability to form stable lipid bilayers or micelles, depending on chain length and environmental conditions .

Properties

IUPAC Name

sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDNSOYDPUTHKQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Glycerol-3-Phosphate

The core synthesis begins with the regioselective esterification of sn-glycerol-3-phosphate. Octanoic acid or its activated derivative (e.g., octanoyl chloride) is reacted with glycerol-3-phosphate under anhydrous conditions. A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) facilitates ester bond formation, yielding 1,2-dioctanoyl-sn-glycerol-3-phosphate.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere.
  • Temperature : 0–25°C to minimize side reactions.
  • Molar Ratios : 2.2 equivalents of octanoyl chloride per hydroxyl group to ensure complete esterification.

Phosphorylation and Neutralization

The intermediate 1,2-dioctanoyl-sn-glycerol-3-phosphate is treated with sodium hydroxide to deprotonate the phosphate group, forming the sodium salt. Alternative phosphorylation methods using phosphorus oxychloride (POCl₃) in pyridine have been reported for analogous phosphatidic acids, though these are less common for short-chain derivatives.

Key Parameters :

  • pH Control : Maintain pH 7–8 during neutralization to prevent hydrolysis of ester bonds.
  • Yield : 70–85% after purification, contingent on reaction scale and solvent selection.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reaction efficiency and scalability. Esterification and phosphorylation are conducted in tandem, with in-line monitoring of pH and temperature to optimize yield.

Process Highlights :

  • Catalyst Recovery : DCC is recycled via filtration, reducing waste.
  • Throughput : 50–100 kg/day achievable with automated systems.

Purification Techniques

Crude product is purified using:

  • Column Chromatography : Silica gel with chloroform/methanol/water (65:25:4 v/v) eluent.
  • Crystallization : Ethanol/water mixtures (3:1 v/v) at −20°C, yielding >95% purity.

Analytical Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 0.88 (t, 6H, terminal CH₃), 1.26 (m, 20H, -(CH₂)₅-), 2.30 (t, 4H, -COOCH₂-), 4.15–4.35 (m, 5H, glycerol backbone).
    • ³¹P NMR (162 MHz, D₂O): δ −0.5 to −1.5 ppm (phosphate group).
  • Mass Spectrometry (MS) :

    • ESI-MS : m/z 423.5 [M−Na]⁻ (calculated for C₁₉H₃₆O₈P⁻).

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) :
    • Column : C18 reverse-phase (4.6 × 250 mm).
    • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
    • Retention Time : 12.3 minutes.

Comparative Analysis of Synthesis Routes

Parameter Laboratory-Scale Industrial-Scale
Reactor Type Batch flask Continuous flow
Catalyst DCC Recyclable DCC
Purification Column chromatography Crystallization
Yield 70–80% 85–90%
Purity >95% >99%

Challenges and Optimizations

Hydrolysis Mitigation

Short-chain esters are prone to hydrolysis. Strategies include:

  • Anhydrous Solvents : THF dried over molecular sieves.
  • Low-Temperature Processing : Reactions conducted at 0°C to slow hydrolysis.

Byproduct Management

  • Dicyclohexylurea (DCU) : Removed via filtration post-esterification.
  • Unreacted Octanoic Acid : Extracted with sodium bicarbonate washes.

Chemical Reactions Analysis

Types of Reactions

Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Glycerol, octanoic acid, phosphoric acid.

    Oxidation: Corresponding carboxylic acids, phosphoric acid derivatives.

    Substitution: Different phosphate esters

Scientific Research Applications

Biochemical Studies

  • Cell Membrane Dynamics : Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate has been extensively studied for its interactions with biological membranes. It can integrate into lipid bilayers, affecting their fluidity and permeability. This property is crucial for understanding cellular signaling pathways and lipid metabolism.
  • Lipid Signaling Pathways : Research indicates that this compound may play a role in modulating lipid signaling pathways, which are vital for various cellular processes such as proliferation and apoptosis.

Drug Delivery Systems

  • Liposome Formation : The ability of this compound to form stable liposomes makes it an attractive candidate for drug delivery systems. Liposomes can encapsulate therapeutic agents, enhancing their bioavailability and facilitating targeted delivery to specific cells or tissues.
  • Enhancing Drug Bioavailability : Studies have shown that this compound can enhance the bioavailability of co-administered drugs by facilitating their transport across cell membranes. This characteristic is particularly beneficial in pharmacological applications where efficient drug delivery is critical.

Neural Stem Cell Proliferation

A study demonstrated that this compound promotes the proliferation of neural stem cells by influencing actin dynamics. This suggests potential applications in regenerative medicine, particularly in therapies aimed at repairing damaged neural tissues.

Modulation of Hypoxia-Inducible Factors

In experiments involving vector-transfected cells, this compound was shown to reduce levels of hypoxia-inducible factor 1-alpha (HIF-1α). This modulation indicates its role in cellular responses to hypoxic conditions, which could be significant in cancer research and treatment strategies.

Industrial Applications

  • Biotechnology : this compound is utilized in various biotechnological applications due to its emulsifying properties and ability to stabilize formulations. It is particularly relevant in the development of lipid-based products.
  • Food Industry : Its amphiphilic properties allow for applications as an emulsifier in food products, enhancing texture and stability.

Mechanism of Action

The mechanism of action of sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The phosphate group can participate in signaling pathways by acting as a phosphate donor or acceptor .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Headgroup Fatty Acid Chains Charge Key Properties/Applications References
Sodium 2,3-di(octanoyloxy)propyl hydrogen phosphate Hydrogen phosphate (Na⁺ salt) C8:0 (octanoyl) −1 Short-chain stability, micelle formation
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) Choline C18:1 (oleoyl) 0 Natural membrane mimic, vesicle formation
2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate (DOCP) Inverted hydrogen phosphate C18:1 (oleoyl) −1 Anti-fouling, nanoparticle functionalization
1,2-Dimyristoyl-sn-glycero-3-phosphorylglycerol (DMPG) Phosphorylglycerol (Na⁺ salt) C14:0 (myristoyl) −1 Membrane curvature modulation, antimicrobial activity
Sodium glycerophosphate Glycerophosphate None (unesterified) −2 Electrolyte supplement, hydrophilic phosphate source

Key Observations :

Chain Length Effects :

  • The C8 chains in the target compound reduce hydrophobic interactions compared to longer-chain analogs like DOPC (C18:1) or DOCP (C18:1), resulting in lower melting points and higher critical micelle concentrations (CMCs). This enhances solubility but compromises bilayer stability .
  • Enzymatic degradation studies show that shorter chains (e.g., C8) facilitate faster phosphate cleavage by alkaline phosphatase (ALP) compared to long-chain lipids like DOCP (C18:1), which exhibit ≈10-fold slower hydrolysis due to steric hindrance .

Headgroup Variations: DOCP shares the inverted hydrogen phosphate headgroup but uses oleoyl chains, enabling stronger coordinate binding to metal oxides (e.g., TiO₂) for nanoparticle coatings . DMPG’s phosphorylglycerol headgroup enhances interactions with cationic biomolecules (e.g., proteins), making it suitable for antimicrobial formulations, whereas the target compound’s simpler phosphate group prioritizes charge-mediated colloidal stability .

Charge and Solubility: The sodium salt form of the target compound improves aqueous solubility compared to zwitterionic lipids like DOPC. However, it is less hydrophilic than sodium glycerophosphate, which lacks acyl chains and serves as a direct phosphate donor in metabolic pathways .

Table 2: Performance in Drug Delivery Systems

Compound Loading Capacity (Hydrophobic Drugs) Membrane Stability Functionalization Potential References
Sodium 2,3-di(octanoyloxy)propyl hydrogen phosphate Moderate (C8 chains limit drug partitioning) Moderate (short chains) High (charged surface for ligand conjugation)
DOCP High (C18:1 chains enhance drug entrapment) High (long chains) Very high (TiO₂ binding)
DMPG Low (C14:0 chains reduce flexibility) High (rigid bilayers) Moderate (cationic binding)
  • Target Compound : Optimal for small-molecule delivery where rapid release is desired. Its shorter chains facilitate quicker drug diffusion but require stabilization with additives like cholesterol .
  • DOCP: Superior for targeted delivery due to its inverted headgroup, which enhances nanoparticle adhesion to biological membranes and metal oxides .

Stability and Biocompatibility

  • The target compound’s C8 chains reduce oxidative degradation compared to unsaturated analogs (e.g., DOPC or DOCP with C18:1 chains) but offer less protection against enzymatic hydrolysis than saturated long-chain lipids (e.g., DMPG with C14:0) .
  • Cytotoxicity : Low cytotoxicity profiles are observed due to the absence of cationic headgroups (unlike quaternary ammonium lipids) and metabolizable C8 chains .

Biological Activity

Sodium;2,3-di(octanoyloxy)propyl hydrogen phosphate (commonly referred to as Sodium DOPHP) is a phospholipid derivative that has garnered attention for its potential biological activities, particularly in relation to membrane interactions and therapeutic applications. This article explores its biological activity, including its interactions with cellular membranes, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Sodium DOPHP is characterized by its unique structure, which includes two octanoyloxy groups attached to a propyl hydrogen phosphate backbone. This amphiphilic nature allows it to interact effectively with lipid membranes, making it a candidate for various biomedical applications.

Membrane Interaction

Sodium DOPHP has been shown to interact with biological membranes, influencing their fluidity and permeability. Studies indicate that it can integrate into lipid bilayers, potentially altering membrane dynamics and affecting cellular signaling pathways. This interaction is crucial for its role in drug delivery systems and as a surfactant in therapeutic formulations.

Antimicrobial Activity

Research has demonstrated that Sodium DOPHP exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness in disrupting bacterial membranes. The compound's ability to destabilize microbial cell membranes suggests its potential as an antimicrobial agent in clinical settings .

Liposomal Formulations

Sodium DOPHP is utilized in liposomal formulations that enhance the delivery of therapeutic agents. These liposomes can encapsulate drugs, improving their bioavailability and targeting capabilities. For instance, studies have highlighted the use of Sodium DOPHP in formulating liposomes containing ceramides, which activate immune responses in murine models .

Case Study 1: Antimicrobial Efficacy

In a controlled study, Sodium DOPHP was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when exposed to the compound at concentrations of 50 µg/mL and above. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes .

Case Study 2: Drug Delivery System

A recent investigation explored the efficacy of Sodium DOPHP-based liposomes for delivering anticancer drugs. The study demonstrated enhanced drug retention and release profiles compared to conventional delivery methods. In vivo experiments showed improved tumor targeting and reduced side effects in animal models treated with these liposomal formulations .

Research Findings

Study Findings
Sodium DOPHP alters membrane fluidityPotential for enhancing drug delivery systems
Effective against Staphylococcus aureusPromising antimicrobial agent
Improved drug retention in liposomal formulationsEnhanced therapeutic efficacy in cancer treatment

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